An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-6-methylpyridin-2-yl)methanamine: A Critical Asset in Drug Discovery
An In-depth Technical Guide to the Physicochemical Properties of (5-Bromo-6-methylpyridin-2-yl)methanamine: A Critical Asset in Drug Discovery
This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel building block, (5-Bromo-6-methylpyridin-2-yl)methanamine. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core characteristics that govern the behavior of this compound in biological systems. Understanding these properties is not merely an academic exercise; it is a fundamental prerequisite for the rational design and successful development of new therapeutic agents.[1][2][3] The interplay of a molecule's physicochemical attributes dictates its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[4][5]
Molecular Profile and Structural Attributes
(5-Bromo-6-methylpyridin-2-yl)methanamine is a substituted pyridine derivative, a structural motif prevalent in numerous approved drugs due to its ability to engage in a wide range of biological interactions. The presence of a bromine atom, a methyl group, and a methanamine substituent on the pyridine core imparts a unique electronic and steric signature to the molecule.
Table 1: Key Structural and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | (5-Bromo-6-methylpyridin-2-yl)methanamine | N/A |
| CAS Number | 1823361-78-9 | [6] |
| Molecular Formula | C₇H₉BrN₂ | [6] |
| Molecular Weight | 201.06 g/mol | [6] |
| Canonical SMILES | CC1=C(C=C(N=C1)CN)Br | N/A |
| InChI Key | FERXDQSMOWTTSH-UHFFFAOYSA-N | [6] |
The strategic placement of these functional groups offers multiple avenues for synthetic elaboration, making this compound a versatile intermediate in the construction of more complex molecular architectures.[7][8] The primary amine, in particular, serves as a key handle for derivatization to explore a broad chemical space in drug discovery programs.[6]
Predicted and Analog-Informed Physicochemical Properties
While extensive experimental data for (5-Bromo-6-methylpyridin-2-yl)methanamine is not yet publicly available, we can infer and predict its key physicochemical properties based on data from closely related analogs and established computational models.[2] These parameters are crucial for anticipating a compound's behavior in various stages of drug development, from initial screening to formulation.[9]
Table 2: Summary of Predicted and Analog-Derived Physicochemical Properties
| Physicochemical Parameter | Predicted/Analog Value | Importance in Drug Discovery |
| Melting Point (°C) | Solid (Analog: 79-84) | Influences solubility, stability, and formulation development. |
| Boiling Point (°C) | >200 (Analog: 234.3) | Relevant for purification and stability at high temperatures. |
| pKa (Acid Dissociation Constant) | Predicted: ~8.5-9.5 (amine) | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.[4][5] |
| LogP (Octanol-Water Partition Coefficient) | Predicted: ~1.5-2.5 | A measure of lipophilicity, which affects cell membrane permeability, protein binding, and metabolic stability.[1][4] |
| Aqueous Solubility | Predicted: Moderately Soluble | Crucial for absorption and achieving therapeutic concentrations.[2][10] |
| Polar Surface Area (PSA) | Predicted: ~38 Ų | Influences membrane permeability and blood-brain barrier penetration. |
Experimental Determination of Key Physicochemical Properties
To provide actionable insights for laboratory work, this section outlines standard, validated protocols for the experimental determination of the most critical physicochemical properties.
Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter as it dictates the charge state of a molecule at a given pH.[4] The primary amine in (5-Bromo-6-methylpyridin-2-yl)methanamine is expected to be the main ionizable center.
Experimental Workflow: pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of (5-Bromo-6-methylpyridin-2-yl)methanamine in a minimal amount of a suitable co-solvent (e.g., methanol or DMSO).
-
Aqueous Solution: Add the dissolved sample to a thermostated vessel containing a known volume of an aqueous electrolyte solution (e.g., 0.15 M KCl).
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid using an automated titrator.
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Analysis: Plot the titration curve and its first derivative to accurately determine the equivalence point. The pKa is determined from the pH at the half-equivalence point. The use of specialized software, such as that provided by Sirius T3, can automate this process and provide highly accurate results.[4]
Determination of Lipophilicity (LogD) by Shake-Flask Method
Lipophilicity, often expressed as LogP or LogD (at a specific pH), is a key determinant of a drug's ability to cross biological membranes.[2] The shake-flask method is the traditional and most reliable technique for its determination.[11]
Experimental Workflow: LogD Determination
Caption: Workflow for LogD determination using the shake-flask method.
Protocol:
-
Phase Preparation: Prepare a buffered aqueous solution at the desired pH (typically 7.4 to mimic physiological conditions) and n-octanol. Pre-saturate each phase with the other by vigorous mixing followed by separation.
-
Compound Addition: Add a known amount of (5-Bromo-6-methylpyridin-2-yl)methanamine to a mixture of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the mixture for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Assessment of Aqueous Solubility
Aqueous solubility is a critical factor for oral absorption and the development of intravenous formulations.[9] Thermodynamic solubility is the most accurate measure and is determined at equilibrium.
Experimental Workflow: Thermodynamic Solubility
Caption: Workflow for determining thermodynamic aqueous solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid (5-Bromo-6-methylpyridin-2-yl)methanamine to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspension to remove any undissolved solid.
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound, typically by HPLC-UV against a standard curve.
Stability Assessment
The chemical stability of a drug candidate under various conditions is a key indicator of its potential for successful development.[4][9]
pH Stability Profile
Evaluating stability across a range of pH values is essential to predict degradation in the gastrointestinal tract and to determine appropriate storage conditions.
Protocol:
-
Incubation: Prepare solutions of (5-Bromo-6-methylpyridin-2-yl)methanamine in a series of buffers covering a relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Time Points: Incubate these solutions at a controlled temperature (e.g., 37°C).
-
Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and quench any further degradation.
-
Quantification: Analyze the samples by HPLC to determine the percentage of the parent compound remaining.
Conclusion and Future Directions
The physicochemical properties of (5-Bromo-6-methylpyridin-2-yl)methanamine, whether predicted or experimentally determined, are indispensable for guiding its journey through the drug discovery pipeline. The protocols outlined in this guide provide a robust framework for obtaining the high-quality data necessary for informed decision-making. Future work should focus on the experimental validation of the predicted properties and further characterization, including solid-state properties (polymorphism) and metabolic stability, to build a complete profile of this promising chemical entity. Such a thorough understanding will undoubtedly accelerate the development of new and effective therapeutics based on this versatile scaffold.
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